3-Chloro-6-fluoro-2-methylaniline

Description

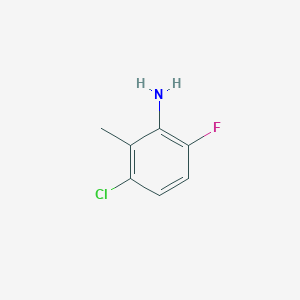

3-Chloro-6-fluoro-2-methylaniline is an organic compound belonging to the class of anilines It is characterized by the presence of a chloro group at the 3rd position, a fluoro group at the 6th position, and a methyl group at the 2nd position on the benzene ring

Properties

IUPAC Name |

3-chloro-6-fluoro-2-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClFN/c1-4-5(8)2-3-6(9)7(4)10/h2-3H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNPRUTVGSJJHCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1N)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-fluoro-2-methylaniline can be achieved through several methods. One common approach involves the nitration of 2-chloro-6-fluorotoluene followed by reduction to obtain the desired aniline derivative. The reaction conditions typically involve the use of nitric acid and sulfuric acid for nitration, followed by reduction using iron powder and hydrochloric acid .

Industrial Production Methods

Industrial production of this compound often involves large-scale nitration and reduction processes. The reaction is carried out in reactors with precise temperature and pressure control to ensure high yield and purity. The final product is purified through distillation and crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-fluoro-2-methylaniline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding nitro derivatives.

Reduction: Reduction reactions can convert nitro groups back to amino groups.

Substitution: Halogen substitution reactions can replace the chloro or fluoro groups with other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Iron powder and hydrochloric acid are frequently used for reduction reactions.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions include various substituted anilines, nitroanilines, and other derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Chloro-6-fluoro-2-methylaniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: This compound is studied for its potential biological activity and interactions with enzymes and proteins.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-6-fluoro-2-methylaniline involves its interaction with various molecular targets. It can act as a nucleophile in substitution reactions, where it donates an electron pair to form new bonds. The pathways involved include electrophilic aromatic substitution and nucleophilic aromatic substitution, depending on the reaction conditions .

Comparison with Similar Compounds

Similar Compounds

3-Chloro-2-methylaniline: Similar structure but lacks the fluoro group.

3-Fluoro-2-methylaniline: Similar structure but lacks the chloro group.

2-Chloro-6-fluoroaniline: Similar structure but lacks the methyl group.

Uniqueness

3-Chloro-6-fluoro-2-methylaniline is unique due to the presence of both chloro and fluoro groups, which can significantly influence its reactivity and interactions in chemical and biological systems. This combination of substituents can lead to distinct properties and applications compared to its analogs .

Biological Activity

3-Chloro-6-fluoro-2-methylaniline is an aromatic amine that has garnered attention in various fields, particularly in medicinal chemistry and agrochemicals. Its biological activity is influenced by its structural features, which allow it to interact with biological systems in diverse ways.

Chemical Identifiers:

| Property | Description |

|---|---|

| CAS Number | 886501-03-7 |

| Molecular Formula | C7H7ClFN |

| Molecular Weight | 159.588 g/mol |

| IUPAC Name | This compound |

| SMILES Representation | CC1=C(C(=C(C=C1)F)N)Cl |

The biological activity of this compound can be attributed to its ability to act as a precursor for various bioactive compounds, including potential pharmaceuticals and agrochemicals. The presence of the chloro and fluoro substituents enhances its reactivity and selectivity towards specific biological targets.

Anticancer Activity

Research has indicated that derivatives of this compound possess significant anticancer properties. A study focusing on its derivatives demonstrated that certain compounds exhibited cytotoxic effects against breast cancer cell lines, particularly through the inhibition of tyrosine kinases, which are crucial in cancer cell proliferation and survival .

Antimicrobial Properties

Another area of interest is the antimicrobial activity of this compound. It has been shown that this compound and its derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that modifications on the aniline ring significantly impact the biological activity of this compound. For example, changing the position or type of substituents can enhance potency against specific targets while reducing toxicity .

Case Studies

- Cytotoxicity Against Cancer Cells : In a study assessing the cytotoxic effects of various aniline derivatives, this compound showed a dose-dependent inhibition of cell viability in MCF-7 breast cancer cells, with an IC50 value significantly lower than many conventional chemotherapeutics .

- Antimicrobial Activity : A series of experiments conducted on bacterial strains such as E. coli and Staphylococcus aureus demonstrated that this compound exhibited minimum inhibitory concentrations (MICs) comparable to existing antibiotics, highlighting its potential as a lead compound in antibiotic development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.